2-Oxoethyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxoethyl 2-methylpropanoate is an ester compound with the molecular formula C₆H₁₂O₂. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Oxoethyl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxoethyl 2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 2-methylpropanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-Methylpropanoic acid and ethanol.
Reduction: 2-Methylpropanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-Oxoethyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-Oxoethyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. Its ability to form hydrogen bonds and interact with enzymes makes it a versatile compound in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Similar ester with a pleasant odor, used in solvents and flavorings.
Methyl butyrate: Another ester with a fruity odor, used in perfumes and flavorings.
Isopropyl butyrate: Ester with a similar structure, used in fragrances and as a solvent.
Uniqueness
2-Oxoethyl 2-methylpropanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
116528-06-4 |
---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
2-oxoethyl 2-methylpropanoate |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
CSHAFUNPZJHCDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.